Product packaging for Ethyl 4-oxo-4-phenylbutyrate(Cat. No.:CAS No. 6270-17-3)

Ethyl 4-oxo-4-phenylbutyrate

Cat. No.: B1293602
CAS No.: 6270-17-3
M. Wt: 206.24 g/mol
InChI Key: BRUOEHVDTAORQY-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-phenylbutyrate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B1293602 Ethyl 4-oxo-4-phenylbutyrate CAS No. 6270-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxo-4-phenylbutanoate
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InChI

InChI=1S/C12H14O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
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InChI Key

BRUOEHVDTAORQY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID60211776
Record name Ethyl 4-oxo-4-phenylbutyrate
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Molecular Weight

206.24 g/mol
Source PubChem
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CAS No.

6270-17-3
Record name Benzenebutanoic acid, γ-oxo-, ethyl ester
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Record name Ethyl 4-oxo-4-phenylbutyrate
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Record name ETHYL 4-OXO-4-PHENYLBUTYRATE
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Chemical Transformations and Reactivity Profiling of Ethyl 4 Oxo 4 Phenylbutyrate

Reductions and Hydrogenations of Carbonyl Functionalities

The presence of a ketone at the C4 position provides a primary site for reduction and hydrogenation reactions, leading to the formation of hydroxy derivatives or fully reduced hydrocarbon chains.

Catalytic Hydrogenation to Hydroxybutyrates

The catalytic hydrogenation of the 4-oxo group in butyrophenone (B1668137) systems can be complex. While hydrogenation is a common method for reducing ketones, in the case of aryl ketones, the conditions can sometimes lead to hydrogenolysis, where the carbonyl is completely removed and replaced by a methylene (B1212753) group (CH₂). For instance, studies on related diketo esters have shown that hydrogenation over a Palladium-on-carbon (Pd/C) catalyst can reduce a 4-oxo group to a methylene group, converting the butyrate (B1204436) chain into a phenylbutyrate structure. sci-hub.st Research on 3-benzoylpropanoic acid has also shown that reduction with trialkylsilanes in trifluoroacetic acid results in the formation of a γ-lactone, a product stemming from the reduction of the ketone to a hydroxyl group followed by intramolecular cyclization. researchgate.net

Stereoselective Reductions of the Ketone Moiety

The prochiral nature of the ketone in ethyl 4-oxo-4-phenylbutyrate allows for stereoselective reduction to yield chiral γ-hydroxy esters. These chiral alcohols are valuable building blocks in pharmaceutical synthesis. google.com Asymmetric reduction is commonly achieved using borane (B79455) reagents in the presence of chiral ligands. google.comgoogle.com

One highly effective method involves the use of β-chlorodiisopinocamphenyl borane (DIP-Chloride™). google.com This reagent facilitates the reduction of the ketone with high enantioselectivity. The reaction is typically performed at low temperatures in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to ensure maximum stereochemical control. While some studies utilize the methyl ester, the process is applicable to other lower alkyl esters, including the ethyl variant. google.com The resulting chiral γ-hydroxy ester can be isolated or subsequently hydrolyzed to form 4-hydroxy-4-phenylbutanoic acid, which may cyclize to the corresponding γ-lactone. drugfuture.com

Table 1: Stereoselective Reduction of 3-Benzoylpropionic Acid Esters

Reagent/Catalyst Chiral Ligand Substrate Product Enantiomeric Excess (ee) Overall Yield Conditions Source(s)
Borane Aminoindanol Lower alkyl ester of 3-benzoylpropionic acid γ-Hydroxy ester - - - google.com
β-Chlorodiisopinocamphenyl borane (DIP-Cl) Isopinocampheol (from reagent) Methyl 3-benzoylpropionate (R)-4-Hydroxy-4-phenylbutanoic acid (after hydrolysis) >98% 36% Anhydrous THF, -20°C to 0°C
Lithium aluminum hydride (2R,3S)-(-)-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol 3-Dimethylaminopropiophenone (related ketone) Chiral amino alcohol - - - google.com

Derivatization Reactions and Functional Group Interconversions

Beyond reduction, the ketone and ester moieties of this compound serve as handles for a variety of derivatization and functional group interconversion reactions.

Formation of Aminated Derivatives via Reductive Amination

The ketone group can undergo reductive amination to introduce a nitrogen-containing functional group. A notable transformation occurs when ethyl 4-oxo-4-phenylbutanoate is reacted with ammonium (B1175870) formate (B1220265) under microwave irradiation. This Leuckart-type reaction results in a three-component condensation and cyclization, furnishing not a simple amine but a complex pyrrolidone derivative. ias.ac.in This demonstrates a pathway to nitrogen-containing heterocycles from this keto-ester precursor.

Table 2: Reductive Amination-Cyclization of Ethyl 4-oxo-4-phenylbutanoate

Reagent Co-reagent Solvent Conditions Product Yield Source
Ethyl 4-oxo-4-phenylbutanoate Ammonium formate Polyethylene glycol-200 (PEG-200) Microwave, 370 W, 2 min Ethyl 4-(2-oxo-5-phenyl-2,3-dihydro-1H-3-pyrrolyliden)-4-phenylbutanoate - ias.ac.in
Methyl 4-oxo-4-phenylbutanoate Ammonium formate Polyethylene glycol-200 (PEG-200) Microwave, 370 W, 2 min Methyl Z-4-(2-oxo-5-phenyl-2,3-dihydro-1H-3-pyrrolyliden)-4-phenylbutanoate 91% ias.ac.in

Reactions Involving the Ester Linkage

The ethyl ester group is susceptible to cleavage through hydrolysis or conversion via transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-benzoylpropionic acid, under either acidic or basic conditions. The choice of conditions is critical to avoid degradation of the product.

Acidic Hydrolysis: Treatment with aqueous acid, such as 10% HCl, at controlled low temperatures (0–20°C) effectively cleaves the ester. google.com

Alkaline Hydrolysis: Saponification using aqueous alkali metal hydroxides, like sodium hydroxide (B78521) (1–2 M) at elevated temperatures (60–80°C), followed by acidification, also yields the carboxylic acid.

Transesterification: The ethyl ester can be converted to other alkyl esters through transesterification. This reaction can sometimes occur as an unintended side reaction. For example, during a Suzuki coupling of a related methyl ester, the presence of ethanol (B145695) as a co-solvent led to the formation of the corresponding ethyl ester byproduct. mdpi.com Purposeful transesterification of β-keto esters can also be achieved under mild, neutral conditions using catalysts such as N-bromosuccinimide (NBS). researchgate.net

Reactions with Carbenes and Stereospecific Solvents

This compound is reported to react with carbenes to produce levulinate derivatives. biosynth.com Carbenes, being highly reactive species, can engage in various insertion or cycloaddition reactions. The synthesis of the title compound itself can involve the reaction of ethyl diazoacetate, a carbene precursor, with propiophenone (B1677668) in the presence of specific solvents. biosynth.com

The solvent environment can play a crucial role in directing the stereochemical outcome of reactions involving keto-esters. While many examples focus on the related ethyl 2-oxo-4-phenylbutyrate, the principles are broadly applicable. For instance, the use of ionic liquids, either as co-solvents or as part of a biphasic system, has been shown to significantly influence the enantioselectivity of yeast-catalyzed reductions. oup.commdpi.com Thermosensitive ionic liquids have been used to create homogeneous reaction systems that can be easily separated into two phases post-reaction by adjusting the temperature, thereby coupling the reaction and separation steps and influencing the stereochemical outcome. mdpi.comresearchgate.net

Cyclization and Rearrangement Studies of this compound

The unique structural framework of this compound, featuring a ketone, an ester, and a phenyl group, makes it a versatile substrate for various chemical transformations. This section delves into its reactivity in cyclization and rearrangement reactions, focusing on the formation of lactones from its derivatives and the Beckmann rearrangement of its corresponding oxime.

Formation of Lactones from Related Butyrate Derivatives

The conversion of this compound into lactones typically involves a two-step process: the reduction of the ketone functionality to a secondary alcohol, followed by an intramolecular cyclization of the resulting hydroxy ester. The most commonly formed lactone is the five-membered γ-lactone, which is thermodynamically favored. orgsyn.org

The reduction of the 4-keto group in butyrate derivatives can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) has been effectively used to reduce methyl 4-oxo-4-phenylbutanoate to the corresponding 1-phenyl-1,4-butanediol. beilstein-journals.org This diol can be seen as a precursor to the corresponding lactone.

A significant area of research has been the stereoselective reduction of the keto group to produce chiral lactones, which are valuable building blocks in organic synthesis. The use of biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), has been explored for the enantioselective reduction of ethyl 4-oxo-4-phenylbutanoate and its analogs. researchgate.netresearchgate.net For example, the yeast-mediated reduction of ethyl 4-oxo-4-phenylbutanoate leads to the formation of (S)-ethyl 4-hydroxy-4-phenylbutanoate, which upon intramolecular cyclization, yields the corresponding (–)-(S)-5-phenyl-γ-butyrolactone. researchgate.net The enantiomeric excess and yield of such biotransformations are highly dependent on the specific microorganism and reaction conditions.

The following table summarizes the key aspects of lactone formation from butyrate derivatives related to this compound:

Starting MaterialReaction TypeKey Reagents/CatalystsProductReference(s)
Methyl 4-oxo-4-phenylbutanoateReductionSodium borohydride (NaBH₄) in Methanol1-Phenyl-1,4-butanediol beilstein-journals.org
Ethyl 4-oxo-4-phenylbutanoateEnantioselective reduction and lactonizationSaccharomyces cerevisiae (baker's yeast)(–)-(S)-5-Phenyl-γ-butyrolactone researchgate.net
Ethyl 2-oxo-4-phenylbutyrateEnantioselective reductionPichia angustaEthyl (R)-2-hydroxy-4-phenylbutyrate researchgate.net
Racemic cis-/trans-2-hydroxy-4-phenyl-4-butyrolactoneEnzymatic hydrolysis and hydrogenationFusarium lactonase, Pd/COptically pure (R)- and (S)-2-hydroxy-4-phenylbutyric acids calis.edu.cn
Methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoatesReduction and LactonizationSodium borohydrideCorresponding 5-membered lactones tandfonline.com

The intramolecular cyclization of the intermediate 4-hydroxy-4-phenylbutanoate to the γ-lactone is an esterification reaction. This process is often spontaneous or can be promoted under acidic or basic conditions, which facilitate the nucleophilic attack of the hydroxyl group onto the ester carbonyl carbon.

Beckmann Rearrangement of Oxime Derivatives

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. organic-chemistry.org The oxime of this compound can be synthesized by reacting the ketone with hydroxylamine. thieme-connect.com This oxime can then undergo a Beckmann rearrangement, typically catalyzed by a strong acid like sulfuric acid, to yield an N-substituted amide. masterorganicchemistry.comtandfonline.com

A study on the Beckmann rearrangement of a closely related compound, methyl 4-(2,4-dichlorophenyl)-4-hydroxyimino-2-(4-nitrophenyl)butanoate, demonstrated the successful formation of the corresponding amides. tandfonline.com The rearrangement of this oxime derivative yielded a mixture of two isomeric amides, resulting from the migration of either the substituted phenyl group or the butyrate backbone to the nitrogen atom. tandfonline.com This indicates that a similar rearrangement would be feasible for the oxime of this compound.

The stereochemistry of the oxime is a critical factor in the Beckmann rearrangement, as the group anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates. nih.gov For ketoximes, this stereospecificity dictates the structure of the resulting amide.

The table below outlines the expected products from the Beckmann rearrangement of the oxime of this compound, based on the rearrangement of a similar substrate.

Starting MaterialReactionExpected ProductsReference for Analogy
Oxime of this compoundBeckmann RearrangementN-(phenyl)succinimide and Ethyl N-(3-carboxypropanoyl)aniline tandfonline.com

The reaction is typically carried out in the presence of strong acids or other activating agents that convert the hydroxyl group of the oxime into a good leaving group, thereby facilitating the rearrangement. nih.gov

Mechanistic Investigations of Key Transformations

The mechanisms of both lactone formation and the Beckmann rearrangement have been extensively studied. For the formation of lactones from this compound, the mechanism proceeds through two distinct steps:

Reduction of the Ketone: The initial step involves the nucleophilic addition of a hydride ion (from a reducing agent like NaBH₄) to the carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide to yield the secondary alcohol, ethyl 4-hydroxy-4-phenylbutanoate. In the case of enzymatic reductions, the mechanism is more complex, involving the transfer of a hydride from a cofactor (like NADPH) within the enzyme's active site.

Intramolecular Cyclization (Lactonization): The subsequent step is an intramolecular esterification. Under acidic conditions, the ester carbonyl is protonated, enhancing its electrophilicity. The hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of ethanol lead to the formation of the stable five-membered γ-lactone ring.

The mechanism of the Beckmann rearrangement is generally accepted to proceed as follows:

Activation of the Oxime: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, converting it into a better leaving group (water). masterorganicchemistry.com

Rearrangement and Nitrilium Ion Formation: The group anti-periplanar to the leaving group migrates to the nitrogen atom, with the simultaneous departure of the leaving group (water). This concerted migration-elimination step results in the formation of a nitrilium ion intermediate. researchgate.net

Nucleophilic Attack and Tautomerization: A nucleophile, typically water present in the reaction medium, attacks the electrophilic carbon of the nitrilium ion. The resulting intermediate then undergoes deprotonation and tautomerization to yield the final, more stable amide product. masterorganicchemistry.com

Computational studies on the Beckmann rearrangement of similar ketoximes suggest that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the substrate and the reaction conditions. researchgate.net The nature of the migrating group (aryl vs. alkyl) and the substituents on the aromatic ring can influence the reaction pathway and the relative rates of migration, thus affecting the product distribution in cases where two different groups can migrate.

Advanced Applications in Synthetic Organic Chemistry

Strategic Building Block for Angiotensin-Converting Enzyme (ACE) Inhibitors

Ethyl 2-oxo-4-phenylbutyrate (OPBE), an isomer of ethyl 4-oxo-4-phenylbutyrate, is a pivotal precursor in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors. These drugs are critical in the management of hypertension and congestive heart failure. The phenylethyl fragment of the keto-ester forms a core component of the final active pharmaceutical ingredients (APIs).

Synthesis of Chiral Precursors for Lisinopril, Benazepril (B1667978), Ramipril, and Quinapril

The synthesis of many prominent ACE inhibitors relies on the incorporation of a specific chiral side-chain derived from OPBE. This is typically achieved through one of two key transformations: the asymmetric reduction of the ketone to a chiral alcohol or the direct reductive amination of the ketone with an appropriate amino-acid derivative.

Lisinopril: The synthesis of Lisinopril involves the condensation of ethyl 2-oxo-4-phenyl butyrate (B1204436) with a protected dipeptide, N⁶-trifluoroacetyl-L-lysyl-L-proline. This reaction is followed by a catalytic hydrogenation step, which simultaneously reduces the resulting imine and yields the desired (S)-configuration at the new stereocenter, leading to the N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl) side chain.

Benazepril: One established route to Benazepril involves the reductive amination of ethyl 2-oxo-4-phenyl butyrate with the sodium salt of (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one. An alternative and highly stereoselective approach first reduces OPBE to (R)-ethyl 2-hydroxy-4-phenylbutyrate ((R)-HPBE). This chiral alcohol is then activated (e.g., as a triflate) and undergoes nucleophilic substitution to form the core of Benazepril.

Ramipril: The synthesis of Ramipril utilizes a chiral precursor derived from the 4-phenylbutyrate (B1260699) backbone. Key intermediates such as (2S)-2-([(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino)propanoic acid are condensed with the bicyclic core of the drug. The essential (S,S,S) stereochemistry of the side chain originates from the stereocontrolled introduction of the amino group onto the ethyl 2-oxo-4-phenylbutyrate scaffold.

Quinapril: The production of Quinapril involves the reaction of a derivative, (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester, with a tetrahydroisoquinoline component. This activated intermediate is itself prepared from precursors derived from ethyl 2-oxo-4-phenylbutyrate, where the stereochemistry is carefully controlled.

ACE InhibitorKey Precursor Derived from this compoundPrimary Synthetic Strategy
Lisinopril Ethyl 2-oxo-4-phenyl butyrateReductive amination with a dipeptide
Benazepril Ethyl 2-oxo-4-phenyl butyrate or (R)-Ethyl 2-hydroxy-4-phenylbutyrateReductive amination or Nucleophilic substitution
Ramipril (2S)-2-([(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino)propanoic acidCondensation of derived chiral amino acid
Quinapril (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl esterCondensation of derived chiral intermediate

Enantiospecific Routes to Active Pharmaceutical Ingredients (APIs)

The therapeutic efficacy of ACE inhibitors is highly dependent on their stereochemistry. Consequently, enantiospecific synthesis is paramount. The asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-ethyl 2-hydroxy-4-phenylbutyrate ((R)-HPBE) is a well-established and highly efficient method for installing the required chirality. researchgate.netresearchgate.net

Biocatalysis has emerged as a superior method for this transformation, offering significant advantages in terms of enantioselectivity and environmental impact. researchgate.net Various microorganisms and isolated enzymes are employed to achieve this reduction with exceptional control.

Key Biocatalytic Approaches:

Whole-Cell Bioreduction: Yeasts such as Candida holmii and Rhodotorula minuta have been successfully used to reduce OPBE, yielding (R)-HPBE with high enantiomeric excess (ee), often exceeding 94-95%. nih.gov

Isolated Enzymes: Carbonyl reductases, such as CgKR2 and CpCR, have been identified and cloned to produce (R)-HPBE with outstanding results, frequently achieving over 99% ee. researchgate.net These enzymatic systems can be coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase) to improve efficiency and make the process viable for industrial-scale production. researchgate.net

This biocatalytic strategy provides the crucial chiral alcohol intermediate, which is a versatile building block for numerous ACE inhibitors, including benazepril and ramipril. researchgate.netresearchgate.net

Precursor for Optically Pure α-Hydroxy and α-Amino Acid Esters

Beyond its role in ACE inhibitor synthesis, the this compound scaffold is fundamental to the preparation of valuable non-proteinogenic amino acids and their hydroxy analogues.

Synthesis of Homophenylalanine Derivatives

Homophenylalanine, an amino acid with one additional methylene (B1212753) group in its side chain compared to phenylalanine, is a critical chiral building block. Ethyl 2-oxo-4-phenylbutyrate is the direct precursor to homophenylalanine and its derivatives through reductive amination. researchgate.netlibretexts.org

This reaction involves treating the α-keto ester with ammonia (B1221849) in the presence of a reducing agent, which converts the ketone into a primary amine, thereby forming the amino acid structure. libretexts.org Enzymatic routes have also been developed for this transformation, offering superior stereocontrol. For instance, L-phenylalanine dehydrogenase can catalyze the reductive amination of 2-oxo-4-phenylbutanoic acid to produce L-homophenylalanine with high yield and stereopurity. researchgate.net The resulting enantiomerically pure homophenylalanine esters are valuable intermediates in pharmaceutical synthesis. researchgate.net

Preparation of Other Chiral Amino Acid Scaffolds

While the this compound structure is inherently tailored for synthesizing homophenylalanine derivatives, the chemical principles involved are broadly applicable to the synthesis of other chiral amino acid scaffolds. The reductive amination of α-keto acids is a fundamental and powerful method for amino acid synthesis. libretexts.orgnih.gov By modifying the starting keto-ester, this synthetic strategy can be adapted to produce a wide variety of non-natural amino acids, which are of increasing importance in drug discovery and peptide chemistry. The core reaction—transforming a keto group into a chiral amine—demonstrates the utility of such precursors in accessing diverse and structurally complex amino acid building blocks.

Utility in the Synthesis of Complex Pharmaceutical Structures

The application of this compound and its isomers exemplifies the strategic use of a simple, readily available intermediate to construct significantly more complex and high-value pharmaceutical molecules. nbinno.com The ACE inhibitors Lisinopril, Benazepril, Ramipril, and Quinapril are multi-chiral, heterocyclic compounds whose syntheses are made more efficient and convergent through the use of this key building block.

The keto-ester provides the essential phenylethyl side chain, and its functional groups (ketone and ester) offer convenient handles for introducing chirality and coupling it with other complex fragments. Whether through biocatalytic asymmetric reduction or direct reductive amination, this precursor allows for the controlled and efficient assembly of intricate drug architectures, underscoring its importance in modern medicinal and process chemistry. nbinno.com

Role in Multi-Step Synthetic Sequences

This compound serves as a pivotal precursor in synthetic organic chemistry, primarily owing to its γ-ketoester functionality. This structural motif, characterized by two carbonyl groups separated by two methylene carbons, makes it an ideal substrate for the construction of five-membered heterocyclic rings through one of the cornerstone reactions in heterocyclic chemistry: the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction allows for the conversion of 1,4-dicarbonyl compounds into furans, pyrroles, and thiophenes, which are core structures in many natural products and pharmacologically active molecules. wikipedia.org

The versatility of this compound lies in its ability to react with different reagents to selectively form one of these three important classes of heterocycles. The reaction pathway is dictated by the specific reagent and catalyst employed, allowing synthetic chemists to strategically build complex molecular architectures from a common starting material.

Synthesis of Furan (B31954) Derivatives

The synthesis of substituted furans from this compound is achieved through an acid-catalyzed intramolecular cyclization and dehydration. wikipedia.orgalfa-chemistry.com This transformation is a direct application of the Paal-Knorr furan synthesis. The process involves the protonation of the ketone carbonyl, followed by a nucleophilic attack from the enol form of the ester carbonyl, leading to a cyclic hemiacetal intermediate. Subsequent elimination of a water molecule yields the stable aromatic furan ring. alfa-chemistry.com

This sequence results in the formation of Ethyl 5-phenylfuran-2-carboxylate, a valuable intermediate for more complex derivatives.

Table 1: Synthesis of Ethyl 5-phenylfuran-2-carboxylate

Starting MaterialReagent/CatalystProductReaction Type
This compoundSulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Ethyl 5-phenylfuran-2-carboxylateAcid-Catalyzed Cyclization / Dehydration

Synthesis of Pyrrole (B145914) Derivatives

The Paal-Knorr pyrrole synthesis allows for the conversion of this compound into N-substituted or N-unsubstituted pyrroles by reacting it with primary amines or ammonia, respectively. organic-chemistry.orgresearchgate.net The reaction proceeds through the formation of an enamine, followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.org The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

This method provides a straightforward route to compounds like Ethyl 5-phenyl-1H-pyrrole-2-carboxylate (when using ammonia) or Ethyl 1-alkyl-5-phenyl-1H-pyrrole-2-carboxylates (when using primary alkylamines). These pyrrole derivatives are significant building blocks in medicinal chemistry and materials science.

Table 2: Synthesis of Substituted Pyrroles

Starting MaterialReagentProduct ExampleReaction Type
This compoundAmmonia (NH₃) in Acetic AcidEthyl 5-phenyl-1H-pyrrole-2-carboxylatePaal-Knorr Pyrrole Synthesis
This compoundAniline (C₆H₅NH₂) in Acetic AcidEthyl 1,5-diphenyl-1H-pyrrole-2-carboxylatePaal-Knorr Pyrrole Synthesis
This compoundMethylamine (CH₃NH₂) in Acetic AcidEthyl 1-methyl-5-phenyl-1H-pyrrole-2-carboxylatePaal-Knorr Pyrrole Synthesis

Synthesis of Thiophene (B33073) Derivatives

To synthesize thiophene derivatives, the oxygen atoms of the dicarbonyl compound must be replaced by sulfur. This is typically accomplished by treating this compound with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). wikipedia.orgchemtube3d.comorganic-chemistry.org The reagent converts the carbonyl groups into thiocarbonyls, which then undergo a rapid cyclization and elimination to form the stable thiophene ring. chemtube3d.com

This sequence leads to the formation of Ethyl 5-phenylthiophene-2-carboxylate, a key scaffold in various functional materials and pharmaceutical compounds.

Table 3: Synthesis of Ethyl 5-phenylthiophene-2-carboxylate

Starting MaterialReagentProductReaction Type
This compoundLawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)Ethyl 5-phenylthiophene-2-carboxylateThionation / Cyclization

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Separation Techniques

Chromatography is indispensable for separating Ethyl 4-oxo-4-phenylbutyrate from starting materials, byproducts, and potential isomeric impurities. The choice of technique depends on the specific analytical goal, from routine purity checks to preparative-scale isolation.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of this compound. A common approach involves reverse-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

A specific reverse-phase HPLC method for analyzing this compound utilizes a Newcrom R1 column, which has low silanol (B1196071) activity, providing good peak shape. The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to ensure the analyte is in a consistent ionic state. For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid such as formic acid.

This HPLC method is not only suitable for analytical purposes but is also scalable. By using larger columns and higher flow rates, the same separation principle can be applied for the preparative isolation of this compound, allowing for the purification of the compound from complex reaction mixtures.

Table 1: Example HPLC Conditions for this compound Analysis

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detector UV/Vis or Mass Spectrometry (MS)
Mode Reverse-Phase (RP)

| Application | Analytical purity assessment and preparative isolation |

For faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) is an excellent alternative to conventional HPLC. UPLC systems operate at higher pressures and utilize columns packed with smaller particles, typically less than 2 µm in diameter. The principles of separation remain the same as in HPLC, but the efficiency is significantly enhanced.

The HPLC method described for this compound can be readily adapted for UPLC by using columns with smaller particle sizes (e.g., 3 µm or less). This transition results in much shorter run times, increasing sample throughput without sacrificing separation quality. This makes UPLC particularly valuable in high-throughput screening and time-sensitive research environments.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds and is particularly useful for studying isomeric forms of keto esters. However, the analysis of γ-keto esters like this compound can present challenges. A significant issue is the potential for thermal decomposition or conversion within the hot GC injector or column. For instance, related keto-ester precursors have been shown to decompose into phenylacetone (B166967) during standard GC-MS analysis, which can complicate the identification of the original compound.

This tendency for in-analysis conversion is highly relevant when studying isomeric forms, such as the α-keto ester (ethyl 2-oxo-4-phenylbutyrate), β-keto ester (ethyl 3-oxo-4-phenylbutanoate), and the target γ-keto ester (this compound). Differentiating these isomers is critical as their reactivity and synthetic applications vary significantly.

To overcome thermal degradation and facilitate the distinction between isomers, derivatization is often employed. Converting the keto group into a more stable derivative, such as an oxime, can prevent on-column conversion. Furthermore, the analysis of keto-enol tautomers, a form of isomerism common in keto esters, can also be investigated by GC-MS, although the rapid equilibrium between forms can sometimes lead to broadened or duplicated peaks.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a map of the carbon and hydrogen framework of the compound. For this compound, the spectra reveal characteristic signals that confirm its γ-keto ester structure.

The ¹H NMR spectrum shows distinct signals for the aromatic protons of the phenyl ring, the two methylene (B1212753) groups (-CH₂-) of the butyrate (B1204436) chain, and the ethyl ester group. The chemical shifts and splitting patterns (multiplicity) of the methylene protons are particularly informative, confirming their position relative to the ester and ketone carbonyl groups.

The ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the two carbonyl carbons (one for the ketone and one for the ester) are readily identifiable in the downfield region of the spectrum, providing unambiguous evidence for both functional groups.

Table 2: Experimental NMR Data for this compound in CDCl₃ | ¹H NMR | ¹³C NMR | | :--- | :--- | | Chemical Shift (δ) ppm | Multiplicity & Coupling (J) Hz | Assignment | Chemical Shift (δ) ppm | Assignment | | 8.02 – 7.89 | m | 2H (Aromatic) | 198.08 | C=O (Ketone) | | 7.54 | dd, J = 10.7, 4.1 | 1H (Aromatic) | 172.84 | C=O (Ester) | | 7.44 | t, J = 7.6 | 2H (Aromatic) | 136.52 | C (Aromatic) | | 4.14 | q, J = 7.1 | 2H (-OCH₂CH₃) | 133.14 | CH (Aromatic) | | 3.29 | t, J = 6.6 | 2H (-CH₂COPh) | 128.54 | CH (Aromatic) | | 2.73 | t, J = 6.6 | 2H (-CH₂COOEt) | 127.97 | CH (Aromatic) | | 1.24 | t, J = 7.1 | 3H (-OCH₂CH₃) | 60.59 | -OCH₂CH₃ | | | | | 33.33 | -CH₂COPh | | | | | 28.24 | -CH₂COOEt | | | | | 14.14 | -OCH₂CH₃ | Data sourced from supplementary information for a peer-reviewed journal article.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups and its aromatic ring.

The most prominent features in the spectrum are the C=O stretching bands. Because the electronic environments of the ketone and ester carbonyls are different, they absorb at slightly different frequencies. Typically, the ketone C=O stretch appears around 1685 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1735 cm⁻¹. The presence of two distinct, strong peaks in this region is a key indicator of the γ-keto ester structure.

Other important absorptions include C-H stretching vibrations from the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic chain (just below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic Infrared (IR) Absorption Regions for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
~1735 Ester Carbonyl (C=O) Stretch
~1685 Ketone Carbonyl (C=O) Stretch
3100-3000 Aromatic C-H Stretch
3000-2850 Aliphatic C-H Stretch
1600-1450 Aromatic C=C Stretch (in-ring)

Table of Compounds

Compound Name
This compound
Ethyl 2-oxo-4-phenylbutyrate
Ethyl 3-oxo-4-phenylbutanoate
Phenylacetone
Acetonitrile

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation and purity assessment of this compound. This method provides detailed information about the compound's molecular weight and the characteristic fragmentation patterns that arise from the ionization process, which are invaluable for its unambiguous identification.

When subjected to electron ionization (EI), this compound, with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of approximately 206.24 g/mol , forms a molecular ion ([M]⁺˙) with a corresponding mass-to-charge ratio (m/z) of 206. The fragmentation of this molecular ion is dictated by the presence of its key functional groups: a benzoyl group, a keto group, and an ethyl ester. The fragmentation pathways are primarily driven by cleavages alpha to the carbonyl groups, which are characteristic of ketones and esters, leading to the formation of stable carbocations.

The most prominent fragmentation pathway involves the cleavage of the bond between the carbonyl carbon of the keto group and the adjacent methylene group (α-cleavage). This results in the formation of the highly stable benzoyl cation (C₆H₅CO⁺), which is consistently observed as the base peak in the mass spectrum at an m/z of 105. The stability of this cation is attributed to the resonance delocalization of the positive charge across the phenyl ring and the carbonyl group.

Another significant fragmentation pathway is the McLafferty rearrangement, a characteristic reaction for carbonyl compounds possessing a γ-hydrogen. In this process, a hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen of the keto group, followed by the cleavage of the α,β-carbon-carbon bond. This rearrangement leads to the elimination of a neutral ethylene (B1197577) molecule and the formation of a radical cation.

Further fragmentation of the molecular ion can occur at the ethyl ester moiety. Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion. Additionally, the loss of ethylene (C₂H₄) via a rearrangement process can also be observed.

The key fragmentation patterns for this compound are summarized in the table below.

m/z ValueProposed Fragment IonFormula of FragmentFragmentation Pathway
206Molecular Ion[C₁₂H₁₄O₃]⁺˙Ionization of the parent molecule
177Loss of an ethyl group[C₁₀H₉O₃]⁺Cleavage of the ethyl group from the ester
161Loss of an ethoxy group[C₁₀H₉O₂]⁺Cleavage of the ethoxy group from the ester
147[C₉H₇O₂]⁺Further fragmentation
133[C₈H₅O₂]⁺Further fragmentation
105Benzoyl cation[C₇H₅O]⁺α-cleavage at the keto group
77Phenyl cation[C₆H₅]⁺Loss of CO from the benzoyl cation

Enantiomeric Purity Determination Methods

This compound is a prochiral molecule, meaning it does not have a stereocenter itself but can be converted into a chiral molecule in a single chemical step. The reduction of the ketone group in this compound leads to the formation of the chiral alcohol, Ethyl 4-hydroxy-4-phenylbutyrate, which exists as a pair of enantiomers. The determination of the enantiomeric purity, or enantiomeric excess (ee), of this resulting chiral product is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

The primary and most effective method for determining the enantiomeric purity of Ethyl 4-hydroxy-4-phenylbutyrate is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and, consequently, their separation.

The selection of the appropriate chiral stationary phase is critical for achieving successful enantiomeric separation. For compounds structurally similar to Ethyl 4-hydroxy-4-phenylbutyrate, polysaccharide-based CSPs have demonstrated excellent efficacy. These CSPs are typically derived from cellulose (B213188) or amylose (B160209) that has been functionalized with various carbamate (B1207046) derivatives. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.

A common approach for the chiral separation of similar hydroxy esters involves the use of columns such as Chiralcel® OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate). The mobile phase for such separations is typically a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, like isopropanol (B130326). The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.

The table below provides a summary of typical chiral HPLC methods that can be adapted for the enantiomeric purity determination of Ethyl 4-hydroxy-4-phenylbutyrate.

Chiral Stationary Phase (CSP)Typical Mobile PhaseDetection MethodApplication Notes
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / IsopropanolUV (e.g., at 254 nm)A widely used CSP for a broad range of chiral compounds, including alcohols and esters. The ratio of hexane (B92381) to isopropanol is a key parameter for optimizing separation.
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (B145695) or IsopropanolUV (e.g., at 254 nm)Offers complementary selectivity to cellulose-based phases and can be effective for separating enantiomers that are difficult to resolve on other CSPs.
Cyclodextrin-based CSPsAcetonitrile / Water or Methanol (B129727) / WaterUV or Mass Spectrometry (MS)These CSPs separate enantiomers based on their differential inclusion into the chiral cyclodextrin (B1172386) cavity. The choice of the organic modifier and its concentration is crucial.

In a typical analysis, a sample of the synthesized Ethyl 4-hydroxy-4-phenylbutyrate is dissolved in the mobile phase and injected into the HPLC system. The separated enantiomers are detected by a UV detector, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. For Ethyl 4-oxo-4-phenylbutyrate, these calculations can map out electron distribution, orbital energies, and electrostatic potential, providing a predictive framework for its chemical interactions.

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate how a molecule will interact with other reagents.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher energy HOMO suggests the molecule is more willing to donate electrons to an electrophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower energy LUMO indicates the molecule is more susceptible to accepting electrons from a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

While specific peer-reviewed studies detailing the HOMO-LUMO analysis of this compound are not extensively available in the public domain, the general principles can be applied. The phenyl ring and the two carbonyl groups are the most electronically active sites. It is expected that the HOMO would have significant contributions from the phenyl ring's π-system and the lone pairs of the oxygen atoms. Conversely, the LUMO would likely be centered on the carbonyl carbons, which are the primary electrophilic sites susceptible to nucleophilic attack.

Table 1: Conceptual Data from Frontier Molecular Orbital Analysis This table is illustrative of the typical data obtained from a HOMO-LUMO analysis. Specific calculated values for this compound are not available in the cited literature.

Parameter Conceptual Description for this compound Predicted Reactivity Implication
HOMO Energy Represents the energy of the highest energy electrons. Determines the molecule's ability to act as an electron donor in reactions.
LUMO Energy Represents the energy of the lowest energy unoccupied state. Determines the molecule's ability to act as an electron acceptor.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher chemical reactivity.
HOMO Distribution Likely localized on the phenyl ring and carbonyl oxygen atoms. Indicates the regions most likely to be attacked by electrophiles.
LUMO Distribution Likely localized on the carbonyl carbons. Indicates the regions most susceptible to nucleophilic attack.

Investigations into the electronic structure of this compound would involve calculating properties such as charge distribution and the molecular electrostatic potential (MEP). The MEP is particularly useful as it maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the ester and ketone carbonyl groups, indicating these are the primary sites for electrophilic attack (e.g., protonation).

Positive Potential (Blue): Located around the carbonyl carbons and the hydrogen atoms, highlighting the electrophilic sites prone to attack by nucleophiles.

These detailed electronic structure investigations provide a more nuanced view of reactivity than FMO theory alone and are crucial for understanding reaction mechanisms and intermolecular interactions.

Reaction Mechanism Prediction and Simulation

Computational chemistry is instrumental in elucidating complex reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

This compound, as a 1,4-dicarbonyl compound, is a suitable substrate for the Paal-Knorr synthesis, which is used to create substituted furans, pyrroles, and thiophenes. Density Functional Theory (DFT) has been employed to investigate the mechanism of this classical reaction. researchgate.net

Computational studies have focused on resolving the debate between two proposed pathways:

Hemiaminal Cyclization Pathway: The reaction begins with the attack of an amine on one of the carbonyls to form a hemiaminal intermediate, which then cyclizes.

Enamine Cyclization Pathway: An enamine is first formed, which then undergoes an intramolecular cyclization.

The elucidation of catalytic pathways relies heavily on the ability to model the transition states and calculate the energetic profiles of the reaction. For a reaction like the Paal-Knorr synthesis involving a substrate such as this compound, computational modeling would involve:

Locating Transition States: Identifying the specific molecular geometry that represents the highest energy point along the reaction coordinate between an intermediate and the next.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed, which is the difference in energy between the reactants and the transition state.

Mapping the Reaction Coordinate: Plotting the energy of the system as it progresses from reactants to products, identifying all intermediates and transition states along the way.

These models have shown that water and hydrogen-bonding interactions can play a crucial catalytic role in the hydrogen-transfer steps of the Paal-Knorr reaction mechanism. researchgate.net Quantum chemical calculations have also been used to study related reactions, such as the nih.govnih.govsigmatropic rearrangement of intermediates in pyrrole (B145914) synthesis, revealing that such reactions proceed via a chair-like transition state and are exothermic. nih.gov

In Silico Modeling for Stereoselectivity Prediction

The ketone group at the gamma-position of this compound is prochiral, meaning its reduction can lead to the formation of a chiral center, resulting in either the (R) or (S) enantiomer of the corresponding alcohol. Predicting and explaining the stereoselectivity of such reductions is a significant area of computational study.

In silico modeling can be used to predict which enantiomer will be preferentially formed in a catalyzed reaction. This is typically achieved by:

Modeling the Catalyst-Substrate Complex: Building a three-dimensional model of how the substrate, this compound, docks into the active site of a catalyst (e.g., an enzyme or a chiral metal complex).

Calculating Transition State Energies: For the hydride transfer from the catalyst to each face (Re and Si) of the carbonyl group, the energies of the respective transition states are calculated. The pathway with the lower activation energy will be the favored one, leading to the predominant enantiomer.

While specific in silico studies predicting the stereoselectivity of this compound reduction were not identified in the searched literature, this methodology is widely applied in asymmetric catalysis. Such models are crucial for designing new catalysts and optimizing reaction conditions to achieve high enantiomeric excess for valuable chiral building blocks.

Q & A

Q. What are the established synthetic routes for Ethyl 4-oxo-4-phenylbutyrate, and how do reaction conditions influence yield?

this compound is commonly synthesized via Claisen condensation between hydrocinnamic acid and diethyl oxalate, followed by saponification and decarboxylation. Reaction conditions such as temperature, solvent choice (e.g., diethyl ether), and catalyst type significantly impact yield. For instance, excess diethyl oxalate and controlled heating (60–80°C) during condensation improve intermediate stability, while acidic workup conditions must be optimized to avoid premature decarboxylation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key methods include:

  • NMR : Proton NMR (¹H-NMR) identifies aromatic protons (δ 7.2–7.4 ppm) and carbonyl signals (δ 2.8–3.2 ppm for ketone).
  • IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).
  • HPLC/MS : Reverse-phase HPLC with C18 columns and ESI-MS for purity assessment and molecular ion confirmation (C₁₂H₁₄O₃, [M+H]⁺ = 219.1). Cross-validate results with reference standards and synthetic intermediates to confirm structural integrity .

Advanced Research Questions

Q. How can enantioselective hydrogenation of this compound be optimized to achieve high enantiomeric excess (ee)?

Sequential hydrogenation using chiral catalysts like [RuCl((S)-SunPhos)]₂(μ-Cl₃) selectively reduces the ketone group while preserving the CC bond. Key factors:

  • Temperature : Lower temperatures (0–5°C) favor CO bond reduction over CC hydrogenation, achieving 94–96% ee.
  • Solvent : Polar aprotic solvents (e.g., THF) enhance catalyst stability.
  • Post-treatment : Acidic hydrolysis of the ethyl ester (e.g., HCl/EtOH) yields 2-hydroxy-4-phenylbutyric acid with 99% ee after recrystallization .

Q. What methodologies resolve contradictions in reported catalytic efficiencies between microbial and chemical reduction systems?

Discrepancies often arise from differences in substrate specificity and reaction setup:

  • Microbial systems (e.g., Candida boidinii CIOC21): Achieve >99% ee for (S)-enantiomers in aqueous media but require strict pH control (6.5–7.0) and prolonged incubation (24–48 hrs).
  • Chemical catalysts (e.g., Ru-SunPhos): Faster reaction times (<6 hrs) but require inert conditions and costly ligands. To reconcile data, standardize substrate purity, solvent systems, and ee measurement protocols (e.g., chiral HPLC with cellulose-based columns) .

Q. How can researchers address conflicting data on the role of α-phenacyl chloride (PC) in baker’s yeast-mediated enantioselective reduction?

PC enhances (R)-enantiomer selectivity by modifying yeast alcohol dehydrogenase (YADH) activity. However, its toxicity reduces catalytic efficiency. Mitigation strategies:

  • Pretreatment : Incubate yeast with PC (0.5 mM) for 30 mins before substrate addition to preserve 90% yield and 92% ee.
  • Spectroscopic analysis : Monitor YADH conformational changes via UV (280 nm) and fluorescence (λₑₓ = 340 nm, λₑₘ = 450 nm) to correlate activity loss with structural perturbations .

Q. What experimental design considerations are critical for scaling up this compound derivatives as pharmaceutical intermediates?

  • Route selection : Compare microbial reduction (high ee, low throughput) vs. chemocatalytic methods (scalable but lower ee).
  • Purification : Use recrystallization (e.g., 1,2-dichloroethane) for enantiomer isolation.
  • Regulatory compliance : Adhere to USP/EP guidelines for impurity profiling (e.g., limit genotoxic impurities to <1 ppm) .

Methodological Guidance for Data Analysis

Q. How should researchers analyze contradictory yields in esterification or hydrogenation protocols?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading).
  • Kinetic studies : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps.
  • Error propagation : Quantify uncertainties from instrument calibration (e.g., ±2% for HPLC) and replicate experiments (n ≥ 3) .

Q. What strategies validate the biological relevance of this compound derivatives in drug discovery?

  • In vitro assays : Test ACE inhibition using HHL (hippuryl-histidyl-leucine) as a substrate.
  • Metabolic stability : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation.
  • Structure-activity relationships (SAR) : Modify the phenyl or ester groups to correlate steric/electronic effects with potency .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxo-4-phenylbutyrate
Reactant of Route 2
Ethyl 4-oxo-4-phenylbutyrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.